(2E)-N-hydroxy-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-imine
Description
3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one oxime is a complex organic compound belonging to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrido[2,1-a]isoquinoline core with various substituents such as isobutyl and dimethoxy groups
Properties
Molecular Formula |
C19H28N2O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(NE)-N-[9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C19H28N2O3/c1-12(2)7-14-11-21-6-5-13-8-18(23-3)19(24-4)9-15(13)17(21)10-16(14)20-22/h8-9,12,14,17,22H,5-7,10-11H2,1-4H3/b20-16+ |
InChI Key |
APWMOWABPJKXTE-CAPFRKAQSA-N |
Isomeric SMILES |
CC(C)CC\1CN2CCC3=CC(=C(C=C3C2C/C1=N\O)OC)OC |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=NO)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one oxime typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrido[2,1-a]isoquinoline Core: The initial step involves the construction of the pyrido[2,1-a]isoquinoline core through a series of cyclization reactions. This can be achieved using starting materials such as 2-aminobenzylamine and a suitable aldehyde.
Introduction of Isobutyl and Dimethoxy Groups: The isobutyl and dimethoxy groups are introduced through alkylation and methylation reactions, respectively. These reactions often require the use of reagents such as isobutyl bromide and dimethyl sulfate.
Oxime Formation: The final step involves the conversion of the ketone group to an oxime. This is typically achieved using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine or hydroxylamine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isobutyl and dimethoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one oxime has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to inhibit vesicular monoamine transporter 2 (VMAT2).
Pharmacology: It is used in pharmacological studies to understand its effects on neurotransmitter release and uptake.
Biochemistry: The compound is utilized in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one oxime involves its interaction with molecular targets such as VMAT2. By inhibiting VMAT2, the compound reduces the uptake of monoamines into synaptic vesicles, thereby modulating neurotransmitter release. This mechanism is particularly relevant in the context of treating hyperkinetic movement disorders.
Comparison with Similar Compounds
Similar Compounds
Tetrabenazine: A well-known VMAT2 inhibitor with a similar core structure but different substituents.
Reserpine: Another VMAT2 inhibitor with a different structural framework.
Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties.
Uniqueness
3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one oxime is unique due to its specific substituents, which confer distinct pharmacological properties. Its oxime group also provides additional sites for chemical modification, potentially leading to new derivatives with enhanced activity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
